Carbamothioic acid, (6-methoxy-3-pyridinyl)-, S-methyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl (6-methoxy-3-pyridinyl)carbamothioate is a chemical compound with the molecular formula C8H10N2O2S and a molecular weight of 198.24 g/mol. This compound is known for its unique structure, which includes a pyridine ring substituted with a methoxy group and a carbamothioate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl (6-methoxy-3-pyridinyl)carbamothioate typically involves the reaction of isocyanides, elemental sulfur, and aryl iodides. A catalytic route using copper has been developed for the preparation of carbamothioate derivatives . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for S-Methyl (6-methoxy-3-pyridinyl)carbamothioate are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
S-Methyl (6-methoxy-3-pyridinyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyridine derivatives. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Scientific Research Applications
S-Methyl (6-methoxy-3-pyridinyl)carbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases caused by microbial infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of S-Methyl (6-methoxy-3-pyridinyl)carbamothioate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with nucleic acid synthesis and protein function.
Comparison with Similar Compounds
Similar Compounds
- S-Methyl (6-methoxy-2-pyridinyl)carbamothioate
- S-Methyl (6-methoxy-4-pyridinyl)carbamothioate
- S-Methyl (6-methoxy-5-pyridinyl)carbamothioate
Uniqueness
S-Methyl (6-methoxy-3-pyridinyl)carbamothioate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry and drug discovery.
Properties
CAS No. |
120098-35-3 |
---|---|
Molecular Formula |
C8H10N2O2S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
S-methyl N-(6-methoxypyridin-3-yl)carbamothioate |
InChI |
InChI=1S/C8H10N2O2S/c1-12-7-4-3-6(5-9-7)10-8(11)13-2/h3-5H,1-2H3,(H,10,11) |
InChI Key |
FRKIRYTZXVJYEL-UHFFFAOYSA-N |
SMILES |
COC1=NC=C(C=C1)NC(=O)SC |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)SC |
Synonyms |
Carbamothioic acid, (6-methoxy-3-pyridinyl)-, S-methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.